2,5-Hexanediol

Descripción

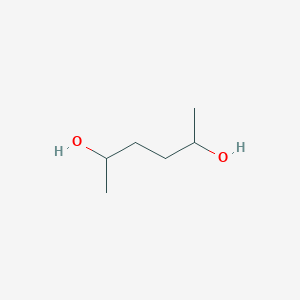

Structure

3D Structure

Propiedades

IUPAC Name |

hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBHFSEKCCCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871000 | |

| Record name | 2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2,5-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

216 °C | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: freely soluble | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.97 | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2935-44-6 | |

| Record name | 2,5-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-HEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

43 °C | |

| Record name | 2,5-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biocatalytic and Biotechnological Production of 2,5 Hexanediol

Microbial Transformations and Fermentation Processes

Microbial transformations and fermentation processes leverage the metabolic machinery of microorganisms to convert substrates into desired products. This approach is particularly valuable for producing chiral compounds like enantiopure 2,5-hexanediol.

Pichia farinosa, a yeast species, has been investigated as a biocatalyst for the production of 2,5-hexanediol from 2,5-hexanedione. sphinxsai.comresearchgate.net Studies have focused on optimizing the fermentation conditions to enhance the yield and productivity of 2,5-hexanediol using P. farinosa. sphinxsai.comresearchgate.net Response Surface Methodology (RSM) has been employed to determine the optimal parameters for batch production, including temperature, pH, glucose concentration, and hexanedione concentration. sphinxsai.comresearchgate.net

Research findings indicate that Pichia farinosa (MTCC*246) can effectively reduce 2,5-hexanedione to 2,5-hexanediol. sphinxsai.comresearchgate.net Optimized conditions for growth and hexanediol (B3050542) production using this strain were found to be a temperature of approximately 33°C, a pH of around 7.5, a glucose concentration of 55 g/l, and a 2,5-hexanedione concentration of 5.5 mM, with a fermentation time of 48 hours. sphinxsai.comresearchgate.net The production of 2,5-hexanediol by P. farinosa is linked to the production of alcohol dehydrogenase, which is considered a secondary metabolite in this process. sphinxsai.comresearchgate.net

Alcohol dehydrogenases (ADHs) are key enzymes in the biocatalytic production of 2,5-hexanediol, mediating the reduction of the carbonyl groups in 2,5-hexanedione. sphinxsai.comresearchgate.netnih.govmdpi.comnih.govebi.ac.uknih.govresearchgate.net These enzymes are widely used in reductive biotransformations for synthesizing chiral alcohols due to their high selectivity. mdpi.comnih.govebi.ac.uk

In the context of 2,5-hexanediol production, ADHs catalyze the conversion of 2,5-hexanedione to the corresponding diol. sphinxsai.comresearchgate.netnih.govmdpi.comnih.govebi.ac.uknih.govresearchgate.net This bioreduction process typically requires the presence of a cofactor, such as NADH or NADPH, which provides the necessary reducing equivalents. tib.eumdpi.comnih.govresearchgate.netresearchgate.net Cofactor regeneration systems are often coupled with ADH-catalyzed reductions to ensure a continuous supply of the reduced cofactor. mdpi.comresearchgate.netresearchgate.net For instance, in whole-cell systems, the native glucose catabolism can be exploited for cofactor regeneration. researchgate.net Alternatively, substrate-coupled cofactor regeneration, where a co-substrate like 2-propanol is oxidized to acetone, can be employed, although this can be subject to thermodynamic limitations that may require in situ product removal techniques. mdpi.comresearchgate.net

Various microorganisms utilize ADHs for 2,5-hexanedione reduction. Lactobacillus kefir DSM 20587, for example, uses resting whole cells containing ADH to reduce 2,5-hexanedione to (2R,5R)-hexanediol with high enantio- and diastereoselectivity. tib.euresearchgate.net The ADH from Lactobacillus brevis (LbADH) has also been used in recombinant Escherichia coli for the continuous reduction of 2,5-hexanedione to (2R,5R)-hexanediol in bimembrane reactor systems, achieving high space-time yields. nih.govebi.ac.ukresearchgate.net Research has also focused on identifying and engineering ADH variants with improved catalytic properties for 2,5-hexanedione reduction. nih.govebi.ac.uk For example, a variant of LbADH with a single point mutation (K71E) showed increased activity and better affinity for 2,5-hexanedione compared to the wild-type enzyme. nih.govebi.ac.uk

Microbial Transformations and Fermentation Processes

Optimization of Bioproduction Parameters (e.g., temperature, pH, substrate concentration)

Optimizing parameters such as temperature, pH, and substrate concentration is crucial for enhancing the efficiency of 2,5-hexanediol bioproduction. Studies have explored the use of microorganisms like Pichia farinose for this purpose sphinxsai.comresearchgate.net.

Research using Pichia farinose MTCC*246 demonstrated that response surface methodology could be applied to optimize batch production conditions. The optimal parameters identified for the growth of the microorganism and 2,5-hexanediol production were:

| Parameter | Optimum Value | Unit |

| Temperature | 33.038 | °C |

| pH | 7.53 | - |

| Glucose Concentration | 55 | g/l |

| Hexanedione Concentration (Substrate) | 5.5 | mM |

| Time | 48 | hrs |

These conditions were found to be optimal for both microbial growth and the production of 2,5-hexanediol sphinxsai.comresearchgate.net. Another study focusing on the diastereoselective reduction of diketones with Lactobacillus kefir DSM 20587 found optimal reduction conditions to be pH 6.8–7.2, 160 r/min agitation, and 30 °C. Quantitative yields were achieved when the initial substrate concentration was less than 50 g/L researchgate.net.

Enzyme-Mediated Synthesis and Specificity

Enzyme-mediated synthesis of 2,5-hexanediol typically involves the reduction of 2,5-hexanedione sphinxsai.comresearchgate.net. Alcohol dehydrogenase (ADH) is an enzyme that has been identified as being involved in the biotransformation of 2,5-hexanedione to 2,5-hexanediol in microorganisms like Pichia farinose and Lactobacillus kefir sphinxsai.comresearchgate.net. This enzyme is often a secondary metabolite, with its production triggered under specific conditions, such as anaerobic environments in the case of Pichia farinose sphinxsai.com.

Alcohol dehydrogenases are recognized as valuable biocatalysts for synthesizing chiral alcohols due to their high selectivity mdpi.comresearchgate.net. The reduction of 2,5-hexanedione to 2,5-hexanediol by enzymes like ADH from Saccharomyces cerevisiae (ScADH) proceeds via a two-step reduction mechanism, utilizing NADPH as a cofactor . The active site of the enzyme can selectively bind to specific hydrogen atoms, ensuring stereochemical control and enabling the production of specific enantiomers like (2S,5S)-hexane-2,5-diol with high enantiomeric excess researchgate.net. Studies have shown that by modifying the biocatalyst, it is possible to achieve different enantiomers of the diol mdpi.com. For instance, Lactobacillus kefir DSM 20587 has been shown to produce (2R,5R)-hexanediol from 2,5-hexanedione with high enantiomeric and diastereomeric excess researchgate.net.

Reactivity and Reaction Mechanisms of 2,5 Hexanediol

Dehydration Reactions

Dehydration is a key reaction for 2,5-hexanediol, leading to the formation of cyclic ethers or alkenes through the elimination of water molecules.

Intramolecular Dehydration to Dimethyltetrahydrofuran (DMTHF)

One significant reaction pathway for 2,5-hexanediol is intramolecular dehydration, which results in the formation of 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), a five-membered cyclic ether. researchgate.netrsc.org This conversion is particularly relevant in the context of utilizing biomass-derived polyalcohols for producing valuable chemicals. rsc.org

The intramolecular dehydration of chiral 2,5-hexanediol isomers, such as (2R,5R)-(−)-2,5-hexanediol or (2S,5S)-(+)-2,5-hexanediol, exhibits stereoselectivity, primarily yielding cis-2,5-dimethyltetrahydrofuran. researchgate.netacs.org Studies have shown that the selectivity to cis-2,5-DMTHF can be over 85% in the total product mixture of cis- and trans-2,5-DMTHF under certain conditions. researchgate.netacs.org This high cis selectivity suggests that the intramolecular dehydration predominantly proceeds via an SN2 pathway. researchgate.netacs.orgrsc.org In this mechanism, a protonated hydroxyl group is involved, and the reaction occurs through a concerted process involving the formation of a C-O bond and the breaking of another C-O bond. ims.ac.jp

The reaction medium plays a crucial role in the intramolecular dehydration of 2,5-hexanediol. High-temperature liquid water (HTW) is recognized as a promising green chemistry reaction medium for this transformation. researchgate.netrsc.orgrsc.org The dehydration of 2,5-hexanediol to DMTHF has been studied extensively in HTW. rsc.orgrsc.org The rate of dehydration in HTW can be enhanced by the addition of high-pressure carbon dioxide. researchgate.netacs.org The CO₂-water system can provide protons, acting as an acid catalyst and offering environmental advantages over conventional hazardous acids. researchgate.net The use of high-pressure CO₂/HTW technology is increasingly employed in acid-catalyzed reactions and is considered significant for processing biomass into valuable chemicals. rsc.org

Various catalytic systems can facilitate the dehydration of 2,5-hexanediol. While the reaction can occur in high-temperature water without added catalysts, the rate can be slow. acs.org Acid catalysts are known to accelerate dehydration reactions. rsc.org In the context of converting biomass-derived 2,5-hexanedione (B30556) (a precursor to 2,5-hexanediol) to DMTHF, combinations of supported metal catalysts and solid acids have been investigated. rsc.org For instance, a combination of commercial Pt/C and the solid acid Amberlite® IR-120H showed excellent cooperative effect in converting 2,5-hexanedione to DMTHF with high yields. rsc.org This process likely involves the hydrogenation of 2,5-hexanedione to 2,5-hexanediol, followed by ring closure to DMTHF. researchgate.net Heteropoly acids have also been reported to catalyze the stereospecific intramolecular SN2 dehydration of 2,5-dimethyl-2,5-hexanediol (B89615), yielding cyclic ethers. ottokemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Computational studies, particularly using ab initio simulations, have been employed to understand the reaction mechanism of 2,5-hexanediol dehydration in high-temperature water. researchgate.netrsc.orgrsc.orgjaea.go.jpjaea.go.jp Techniques such as the string method, metadynamics, and molecular dynamics in real time have been utilized. researchgate.netrsc.orgrsc.orgjaea.go.jpjaea.go.jpresearchgate.netjaea.go.jp These studies suggest that the entire reaction, involving protonation, bond exchange, and deprotonation, can occur in a single step without a stable intermediate. researchgate.netrsc.orgrsc.orgresearchgate.netjaea.go.jp The hydrogen-bonded network of the surrounding water plays a vital role in assisting efficient proton relay during the reaction. researchgate.netrsc.orgrsc.orgresearchgate.netjaea.go.jp The reaction is confirmed to be energetically most favorable via the SN2 pathway, with an estimated barrier of 36 kcal/mol, which aligns with the high stereoselectivity and reaction rate observed experimentally. rsc.orgrsc.orgjaea.go.jp Computational methods have also been used to study the acid dependence of polyalcohol dehydration reactions in high-temperature aqueous solutions, confirming that the SN2 mechanism is consistent and the free energy of protonation is affected by the acidic environment. researchgate.netub.edu

Catalytic Systems for Dehydration

Intermolecular Dehydration and Ether Formation

While intramolecular dehydration leading to cyclic ethers is a prominent reaction for 2,5-hexanediol, intermolecular dehydration can also occur, leading to the formation of linear ethers. This process involves the reaction between the hydroxyl groups of two different 2,5-hexanediol molecules, eliminating water and forming an ether linkage. Research findings specifically detailing the intermolecular dehydration of 2,5-hexanediol to form linear ethers were not extensively covered in the provided search results, which primarily focused on the intramolecular cyclization to DMTHF. However, intermolecular dehydration is a general reaction for alcohols under acidic conditions, and it can be inferred that 2,5-hexanediol, being a diol, could potentially undergo this reaction to form oligomeric or polymeric linear ethers, in addition to the favored intramolecular cyclization.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 2,5-Hexanediol | 18049 |

| Dimethyltetrahydrofuran | 13855 |

| cis-2,5-Dimethyltetrahydrofuran | 16508 or 270895 |

Data Table: Stereoselectivity in 2,5-Hexanediol Dehydration

| Reactant Isomer | Reaction Medium | Temperature (K) | Selectivity to cis-2,5-DMTHF (%) | Primary Mechanism | Source |

| (2R,5R)- or (2S,5S)-2,5-Hexanediol | High-temperature liquid water with high-pressure CO₂ | 523 | > 85 | SN2 | researchgate.netacs.org |

| (2R,5R)- or (2S,5S)-2,5-Hexanediol | High-temperature liquid water | 523 | High | SN2 | rsc.orgacs.org |

| (±)- or meso-2,5-Hexanediol | Concentrated sulfuric acid | 293 | ~50 | Acid-catalysed SN2 | acs.org |

Data Table: Computational Study Results for 2,5-Hexanediol Dehydration

| Simulation Method(s) | Reaction Medium | Estimated Energy Barrier (kcal/mol) | Proposed Mechanism | Key Finding | Source |

| String method, Metadynamics, Molecular dynamics (ab initio) | High-temperature liquid water | 36 | SN2 | Reaction occurs in a single step; water network assists proton relay. researchgate.netrsc.orgrsc.orgresearchgate.netjaea.go.jp | researchgate.netrsc.orgrsc.orgjaea.go.jpjaea.go.jpresearchgate.netjaea.go.jp |

| Metadynamics (ab initio) | Acidic water | ~20 (intermediate formation) | Concerted process | Meta-stable protonated alcohol formed before main reaction. ims.ac.jp | ims.ac.jp |

| Metadynamics (ab initio) | High-temperature aqueous solutions | Varied with acidity | SN2 | Free energy of protonation affected by acidic species. researchgate.netub.edu | researchgate.netub.edu |

Polymerization Reactions

The diol functionality of 2,5-hexanediol makes it a valuable monomer in the synthesis of various polymers, particularly polyesters. cymitquimica.comsolubilityofthings.comwikipedia.orgsigmaaldrich.com Its incorporation into polymer chains can influence material properties, including glass transition temperature and flexibility. nih.gov

Role as a Monomer in Polyester (B1180765) Synthesis

2,5-Hexanediol is utilized as a monomer in the preparation of polyesters through condensation reactions with diacid chlorides or via transesterification procedures. sigmaaldrich.comnih.gov The reaction with diacid chlorides involves the formation of ester linkages between the hydroxyl groups of 2,5-hexanediol and the acyl chloride groups of the diacid chloride. sigmaaldrich.com Transesterification involves the reaction of 2,5-hexanediol with diesters, typically catalyzed by a titanium alkoxide or other suitable catalysts, leading to the formation of polyester chains and the release of a small alcohol. nih.govrsc.org

Research has shown that using secondary diols like 2,5-hexanediol in polyester synthesis can result in polymers with higher glass transition temperatures (Tg) compared to those prepared from primary diol equivalents. nih.govrsc.orgresearchgate.netrsc.org This is attributed to the structural rigidity introduced by the secondary hydroxyl groups and their position on the polymer backbone.

Table 1: Glass Transition Temperatures (Tg) of Selected Polyesters rsc.org

Radical Ring Opening Polymerization (RROP) involving 2,5-Hexanediol Derivatives

Derivatives of 2,5-hexanediol, specifically cyclic ketene (B1206846) acetals (CKAs) derived from it, are monomers used in Radical Ring Opening Polymerization (RROP). ucl.ac.ukresearchgate.net RROP is a polymerization technique where a cyclic monomer undergoes ring-opening during radical polymerization, often incorporating ester linkages into the polymer backbone. ucl.ac.ukresearchgate.net This method offers advantages in creating degradable vinyl polymers and polyesters with unique structures. ucl.ac.ukresearchgate.net

One such derivative is 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), which originates from 2,5-hexanediol. ucl.ac.uk DMMDO can be polymerized via RROP to yield poly(dimethylcaprolactone) (PdmCL), a polyester. ucl.ac.uk The RROP of CKAs like DMMDO involves a radical attacking the exocyclic double bond, leading to ring opening and the formation of a polyester chain. ucl.ac.ukresearchgate.net

Formation of Biodegradable Polymers and Nanoparticles

Polymers synthesized using 2,5-hexanediol derivatives via RROP, such as poly(dimethylcaprolactone) derived from DMMDO, can be biodegradable due to the presence of ester linkages in their backbone. ucl.ac.uk These polymers can self-assemble into nanoparticles, such as micelles and vesicles. ucl.ac.uk These biodegradable nanoparticles hold potential in applications like drug delivery systems and nanoreactors for enzymatic reactions, where the degradation of the polymer allows for the release of encapsulated substances or the exposure of active sites. ucl.ac.uk The enzymatic degradation of these polyesters has been demonstrated. ucl.ac.uk

Oxidation Pathways and Derivative Formation

2,5-Hexanediol can undergo oxidation reactions due to the presence of its secondary alcohol groups. Oxidation can lead to the formation of corresponding ketones. A significant oxidation pathway involves the conversion of 2,5-hexanediol to 2,5-hexanedione. oc-praktikum.denih.govnih.govepa.gov This transformation is part of the metabolic pathway of n-hexane and methyl n-butyl ketone in biological systems, where 2,5-hexanediol is an intermediate. oc-praktikum.denih.govnih.govepa.govca.govplos.org

The oxidation of 2,5-hexanediol to 2,5-hexanedione can be achieved using various oxidizing agents. 2,5-Hexanedione is a diketone and is a key intermediate in the synthesis of various cyclic compounds, such as pyrroles, via reactions like the Paal-Knorr synthesis. nih.gov

Other Derivatization Reactions

Beyond polymerization and oxidation, 2,5-hexanediol can participate in other derivatization reactions. The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents, such as tosyl chloride or thionyl chloride. These substitution reactions allow for the introduction of different functionalities onto the hexane (B92381) backbone.

2,5-Hexanediol can also be involved in cyclization reactions. For instance, intramolecular dehydration of chiral 2,5-hexanediol can lead to the formation of cis-2,5-dimethyltetrahydrofuran. researchgate.net This reaction can be influenced by conditions such as high temperature liquid water and the presence of high-pressure carbon dioxide, which can enhance the reaction rate and selectivity towards the cis isomer. researchgate.net

Toxicological and Metabolic Research of 2,5 Hexanediol

Metabolic Pathways of n-Hexane and 2-Hexanone (B1666271) to 2,5-Hexanediol

The metabolism of n-hexane and 2-hexanone in the body leads to the formation of several metabolites, with 2,5-hexanediol being a crucial intermediate in the production of the neurotoxic γ-diketone, 2,5-hexanedione (B30556). This biotransformation primarily occurs in the liver. nih.govplos.org

Role of Cytochrome P450 System in Metabolism

The initial step in the metabolism of n-hexane involves oxidation primarily by cytochrome P450 (CYP) isozymes in the liver, leading predominantly to the formation of 2-hexanol (B165339). researchgate.netcdc.gov This 2-hexanol can then be further oxidized to 2-hexanone by alcohol dehydrogenase or hydroxylated by a second CYP-catalyzed reaction to form 2,5-hexanediol. oc-praktikum.de Studies suggest that CYP2E1 is involved in the metabolism of n-hexane to 2,5-hexanedione. epa.govnih.gov Research comparing Cyp2e1 knockout mice and wild-type mice showed that substantial in vivo formation of 2,5-hexanedione from n-hexane requires functional CYP2E1. nih.gov

Similarly, 2-hexanone undergoes metabolism through reduction and oxidation reactions. nih.gov While the specific CYP isozymes involved in the phase I metabolism of 2-hexanone have not been fully elucidated, studies indicate that enzymes such as CYP2E1, CYP2B1/2, and CYP2C6/11 can be induced following 2-hexanone administration in animal models. epa.gov The formation of 2,5-hexanediol from 2-hexanol is catalyzed by a CYP450 isozyme found in liver microsomes. epa.gov

Formation of 2,5-Hexanedione as a Neurotoxic Metabolite

2,5-Hexanediol is further oxidized to 5-hydroxy-2-hexanone (B1204603), which is considered the immediate precursor to the neurotoxic diketone 2,5-hexanedione. plos.orgoc-praktikum.de The conversion of 2,5-hexanediol to 2,5-hexanedione is a critical step in the bioactivation pathway of n-hexane and 2-hexanone, as 2,5-hexanedione is the metabolite primarily responsible for the observed neurotoxic effects. nih.govplos.orgcdc.gov

The metabolic pathway of n-hexane involves hydroxylation at the 2-position, which is considered a bioactivation pathway leading to 2,5-hexanedione. cdc.gov Approximately 10% to 20% of absorbed n-hexane is excreted unchanged, while 2,5-hexanedione is a major metabolite found in urine. nih.govcdc.gov

Glucuronidation and Excretion of Metabolites

Following metabolism, hydroxylated compounds, including 2,5-hexanediol and other metabolites, can be excreted in urine as conjugates with glucuronide or sulfate. oc-praktikum.de Studies evaluating n-hexane metabolites in urine have identified several glucuronide conjugates, including 2,5-hexanediol glucuronide. sigmaaldrich.comnih.gov

While 2,5-hexanedione is the major neurotoxic metabolite, it can be detected in urine both in its free form and as further metabolites. nih.gov Conventional analytical methods often require hydrolysis to detect total 2,5-hexanedione, as metabolites are excreted as glucuronide conjugates. sigmaaldrich.comnih.gov However, acid hydrolysis can lead to the formation of artifacts, highlighting the importance of methods that can detect both conjugated and unconjugated metabolites. sigmaaldrich.comnih.gov

Neurotoxicological Investigations

Neurotoxicological research on 2,5-hexanediol primarily focuses on its role as a precursor to 2,5-hexanedione and the mechanisms by which this γ-diketone metabolite induces nerve damage.

Mechanism of Axonal Damage and Neurofilament Cross-linking by 2,5-Hexanedione

The neurotoxicity of 2,5-hexanedione is primarily attributed to its ability to react with proteins, particularly those in neurofilaments, leading to abnormal cross-linking and disruption of axonal structure and function. nih.govontosight.aicdc.govmdpi.com 2,5-Hexanedione, a diketone electrophile, reacts covalently with nucleophilic lysine (B10760008) ε-amino groups on proteins. cdc.govmdpi.com This reaction forms pyrrole (B145914) adducts, which then undergo oxidation and subsequent cross-linking of proteins. ontosight.aimdpi.comnih.gov

This protein cross-linking, particularly of neurofilament proteins, impairs the structural integrity of axons and disrupts axonal transport systems. nih.govmdpi.com The accumulation of cross-linked neurofilaments leads to axonal swelling and degeneration, a characteristic feature of the peripheral neuropathy caused by exposure to n-hexane and 2-hexanone. nih.govontosight.aicdc.govmdpi.com Lysine-rich neuroproteins, including microtubule-associated proteins essential for axonal transport, are particularly vulnerable targets for 2,5-hexanedione. mdpi.com

Comparative Neurotoxicity with Other Hexacarbons

Comparative studies have evaluated the neurotoxic potential of n-hexane, 2-hexanone, 2,5-hexanediol, and 2,5-hexanedione. Research in hens showed that when administered orally or intraperitoneally, the relative neurotoxicity, in descending order, was 2,5-hexanedione, followed by 2,5-hexanediol, 2-hexanone, and n-hexane. epa.govosti.govcdc.govcdc.gov

2,5-Hexanedione has been shown to exhibit significantly greater neurotoxic potency than its parent compounds, n-hexane and 2-hexanone. annualreviews.org For instance, 2,5-hexanedione was found to have approximately 38 times the neurotoxic potency of n-hexane on an equimolar basis in rats. epa.gov This higher potency is linked to its ability to cross the blood-brain barrier and accumulate in peripheral nerves.

The neurotoxicity is strongly associated with the γ-diketone structure. Structural analogs like 3,6-octanedione, which also possess this motif, demonstrate similar neurotoxic effects, supporting the structure-activity relationship. Conversely, α- or β-diketones, such as 2,3-hexanedione, lack this neurotoxicity. nih.gov The persistence of 2,5-hexanedione in serum, being more water-soluble than n-hexane or 2-hexanone, is believed to contribute to its pronounced neurotoxicity. annualreviews.org

The following table summarizes the relative neurotoxicity of some hexacarbons based on research findings:

| Compound | Relative Neurotoxicity (compared to n-Hexane) | Source(s) |

| n-Hexane | 1.0 (Reference) | epa.govannualreviews.org |

| 2-Hexanone | Approximately 12 times more potent than n-hexane annualreviews.org; Lower than 2,5-hexanedione epa.govosti.gov | epa.govosti.govannualreviews.org |

| 2,5-Hexanediol | Lower than 2,5-hexanedione epa.govosti.gov | epa.govosti.gov |

| 2,5-Hexanedione | Approximately 38 times more potent than n-hexane epa.gov; 3.3 times greater than 2-hexanone annualreviews.org | epa.govannualreviews.org |

| Methyl n-butyl ketone | Metabolized to 2,5-hexanedione, leading to similar effects as n-hexane nih.gov | nih.gov |

| 2,3-Hexanedione | Lacks neurotoxicity nih.gov | nih.gov |

Table 1: Comparative Neurotoxicity of Selected Hexacarbons

Effects on Peripheral Nervous System

Exposure to 2,5-hexanediol, primarily through its metabolism to 2,5-hexanedione, can lead to effects on the peripheral nervous system. nih.govilo.org Chronic exposure may cause nerve degeneration in both the central and peripheral nervous systems. nih.gov The substance may cause neuropathy, with effects potentially being delayed. ilo.org Studies in rats intoxicated with 2,5-hexanediol have shown the accumulation of neurofilamentous masses in various pathways in the central and peripheral nervous systems. scilit.com In many peripheral nerves, particularly longer ones, these filamentous masses can remain and become associated with axon degeneration. scilit.com

Studies on Neuronal Maintenance and Function Disruption

The neurotoxicity associated with 2,5-hexanediol's metabolite, 2,5-hexanedione, involves the formation of covalent bonds with neurofilament proteins. nih.gov This process leads to abnormal cross-linking, which disrupts the structural integrity and transport functions of axons. nih.gov The altered neurofilaments interfere with the axonal transport system, essential for neuronal maintenance and function, resulting in the accumulation of proteins and organelles within the axon and contributing to its degeneration. nih.gov Proposed molecular mechanisms for gamma-diketone neurotoxicity include the reaction with sulfhydryl moieties of energy-producing axonal glycolytic enzymes, disrupting axoplasmic transport, or the reaction with lysine moieties of axonal cytoskeletal proteins to form alkyl pyrrole adducts, causing damaging physicochemical changes in these proteins. nih.gov Additional hypotheses suggest inhibition of axonal sterologenesis, alterations in nerve membrane properties, and reduced neurofilament proteolysis within the nerve terminal. nih.gov Evidence suggests that protein (lysine) reactivity is directly related to gamma-diketone neurotoxic potential. nih.gov While the formation of pyrrole adducts on lysine residues is considered critical, the exact mechanism by which 2,5-hexanedione produces axon atrophy is not fully understood but likely involves direct or indirect disruption of neurophysiological processes maintaining axon caliber. oup.comnih.gov

Immunotoxicological Research

Studies have investigated the immunotoxic potential of 2,5-hexanediol, often in the context of its metabolite, 2,5-hexanedione. nih.govnih.gov

Effects on Lymphoid Organs and Cellularity

Exposure to 2,5-hexanediol has been shown to cause pathotoxicological changes in mice, including a marked reduction in absolute and relative lymphoid organ weights, particularly in the thymus, spleen, and adrenal glands. nih.gov Histological abnormalities in these organs and a reduction in their cellularity were also observed. nih.gov Similar findings were reported in rats exposed to 2,5-hexanedione, with a dose-related reduction in absolute and relative lymphoid organ weights, following the order: Thymus > Spleen > Lymph nodes. osti.gov Histological examination of the thymus revealed preferential involution of the cortical region. osti.gov Significant decline in the cellular populations of various lymphoid organs was also observed in rats exposed to single or repeated doses of 2,5-hexanedione. nih.gov

Here is a summary of observed effects on lymphoid organs and cellularity:

| Organ | Effect | Species | Source |

| Thymus | Marked reduction in weight, histological abnormalities, reduced cellularity, preferential cortical involution | Mice, Rats | nih.govosti.gov |

| Spleen | Marked reduction in weight, histological abnormalities, reduced cellularity | Mice, Rats | nih.govosti.gov |

| Adrenal Glands | Histological abnormalities | Mice | nih.gov |

| Lymph Nodes | Reduced cellularity | Rats | osti.gov |

Impairment of Immune Function Tests

Studies in mice exposed to 2,5-hexanediol demonstrated marked impairment of immune function tests. nih.gov These included delayed hypersensitivity reactions, plaque-forming cell assays, serum antibody titer against SRBC (sheep red blood cells), and resistance to endotoxin (B1171834) shock. nih.gov Further immune function tests in mice treated with 2,5-hexanedione, including delayed-type hypersensitivity reaction, plaque-forming cell assay, phagocytosis by adherent peritoneal exudate cells, and resistance to endotoxin shock, were also considerably impaired. nih.gov These results suggest that 2,5-hexanedione treatment can cause profound impairment of immunity. nih.gov

Here is a summary of impaired immune function tests:

| Immune Function Test | Effect | Species | Source |

| Delayed hypersensitivity reactions | Markedly impaired | Mice | nih.gov |

| Plaque-forming cell assays | Markedly impaired | Mice | nih.gov |

| Serum antibody titer against SRBC | Markedly impaired | Mice | nih.gov |

| Resistance to endotoxin shock | Markedly impaired | Mice | nih.govnih.gov |

| Phagocytosis by adherent peritoneal exudate cells | Considerably impaired | Mice | nih.gov |

Ocular and Respiratory Irritation Studies

2,5-Hexanediol is considered severely irritating to the eyes. ilo.org The vapor is also described as irritating to the upper respiratory tract and eyes. ilo.org Short-term exposure can irritate the eyes. While one source indicates no data is available for respiratory irritation thermofisher.com, another suggests it may cause respiratory irritation nih.govapolloscientific.co.uk. Studies have also indicated that 2,5-hexanediol can cause serious eye irritation. fishersci.nl

Here is a summary of irritation studies:

| Area | Effect | Source |

| Eyes | Severely irritating, serious irritation | ilo.orgfishersci.nl |

| Upper Respiratory Tract | Irritating | ilo.org |

| Respiratory Tract | May cause irritation | nih.govapolloscientific.co.uk |

Advanced Applications and Functionalization in Research

Building Block in Polymer Science and Materials Research

In polymer science and materials research, 2,5-hexanediol is utilized as a key monomer and intermediate, contributing to the synthesis and property enhancement of various polymeric materials. It is commonly used as a building block in the synthesis of polyurethanes and other polymers, where its diol groups enhance flexibility and durability. solubilityofthings.comchemimpex.com

Precursor for Optically Active Tetrahydrofurans

2,5-Hexanediol serves as an intermediate in the preparation of optically active tetrahydrofurans. researchgate.net The synthesis of enantiomerically pure (2R,5R)-hexanediol, for instance, can be achieved through diastereoselective reduction of 2,5-hexanedione (B30556) using biocatalysts like Lactobacillus kefir. researchgate.netnih.gov This optically active diol can then be used as a precursor for the synthesis of chiral tetrahydrofurans, which are valuable in various chemical syntheses.

Synthesis of Chiral Phosphine (B1218219) Ligands for Asymmetric Catalysis

Chiral 1,4-diol cyclic sulfates, which can be derived from chiral 2,5-hexanediol, are utilized as precursors in the preparation of chiral phosphines, including novel chiral bis(phospholanes). google.com These chiral phosphine ligands are crucial in asymmetric catalysis, where they coordinate with transition metals to form complexes that can catalyze enantioselective reactions with high stereochemical control and asymmetric induction. google.comresearchgate.netnih.gov The development of such ligands is an important area of research for the production of optically active compounds used in pharmaceuticals and agrochemicals. nih.gov

Development of Biodegradable Polymers

2,5-Hexanediol is explored in the development of biodegradable polymers. It can be incorporated as a monomer in the synthesis of polyesters and other biodegradable materials. wikipedia.orgresearchgate.netresearchgate.net Research in this area focuses on designing polymers that can undergo enzymatic or hydrolytic degradation, contributing to reduced environmental impact. researchgate.netrsc.org While studies have shown that the incorporation of certain diols like 1,4-butanediol (B3395766) can lead to significant weight loss in copolymers under enzymatic degradation, copolymers based on 2,5-hexanediol have shown different degradation rates, indicating that the diol structure influences biodegradability. rsc.org The use of sustainably sourced monomers, including bio-based hexanediol (B3050542), is a key aspect of developing biodegradable alternatives to conventional polymers. rsc.orgmdpi.com

Formulation Enhancement in Coatings and Adhesives

2,5-Hexanediol exhibits properties that can enhance the stability and performance of formulations in coatings and adhesives. cymitquimica.com Its use in these applications is driven by its characteristics as a solvent and plasticizer. cymitquimica.com The compound contributes to the flexibility and durability of materials like polyurethanes, which are used in coatings, adhesives, and sealants. solubilityofthings.comchemimpex.com

Biomedical Research Applications

In biomedical research, 2,5-hexanediol has been investigated for its potential interactions with biological systems.

Exploration of Interactions with Biological Systems (e.g., enzymes, proteins)

Research has explored the interactions of hexanediol isomers, including 2,5-hexanediol, with biological systems, particularly concerning protein behavior. Studies investigating liquid-liquid phase separation (LLPS) of proteins, a process relevant to the formation of membraneless organelles in cells, have utilized hexanediols as tools. rsc.orgbiorxiv.orgnih.gov While 1,6-hexanediol (B165255) is commonly used to disrupt liquid-like assemblies by interfering with weak hydrophobic interactions, 2,5-hexanediol has shown different levels of activity in these studies. rsc.orgbiorxiv.orgnih.govmdpi.com Research suggests that the effectiveness of alkanediols in disrupting phase separation can vary depending on their geometry and hydrophobicity, influencing their interactions with protein backbones and amino acid side chains. biorxiv.orgnih.gov Compared to 1,6-hexanediol, 2,5-hexanediol has been observed to be less efficient at disrupting the condensed phase of certain proteins like FUS in LLPS studies. biorxiv.org

Research on Disruption of Protein Phase Separation and Hydrogel Melting

2,5-Hexanediol has been investigated for its capacity to disrupt protein liquid-liquid phase separation (LLPS) and melt protein hydrogels. This research is often conducted in comparison to other alkanediols, notably 1,6-Hexanediol, which is widely used to probe the liquid-like properties of membraneless organelles. fishersci.esfishersci.casarchemlabs.com Studies have examined the effects of 2,5-Hexanediol on the phase separation of proteins such as Fused in Sarcoma (FUS) and TAR DNA-binding protein 43 (TDP-43), which contain low-complexity (LC) domains. fishersci.esontosight.aithegoodscentscompany.com

Multiple studies indicate that 2,5-Hexanediol is generally less effective than 1,6-Hexanediol at disrupting the condensed phase of these proteins and melting their hydrogels. fishersci.esfishersci.caontosight.aithegoodscentscompany.comatamankimya.comfishersci.cathegoodscentscompany.comthermofisher.comatamankimya.com For instance, experiments with FUS SYGQ LC showed that both 2.5% and 5% concentrations of 2,5-Hexanediol resulted in a lower concentration of protein remaining in the dispersed phase and higher turbidity compared to other hexanediol isomers tested, suggesting it was the least efficient at disrupting the condensed phase. fishersci.esfishersci.ca Similarly, in studies on TDP-43 LC droplets, 1,6-Hexanediol melted the droplets at a half-maximal effective concentration (EC50) of 4%, while 2,5-Hexanediol required a higher concentration of 8% for half-maximal melting. thegoodscentscompany.com

However, the effectiveness of 2,5-Hexanediol can be context-dependent. One study using opto-droplets in HeLa cells observed that 2,5-Hexanediol was as effective as 1,6-Hexanediol in preventing the assembly and promoting the dissolution of these droplets. wikipedia.org

The following table summarizes comparative data on the effectiveness of 2,5-Hexanediol and 1,6-Hexanediol in disrupting protein phase separation and melting hydrogels:

| Protein System | Assay Type | 2,5-Hexanediol Effect | 1,6-Hexanediol Effect | Reference |

| FUS SYGQ LC | LLPS Disruption (Protein in dispersed phase) | Lower concentration in dispersed phase (less effective) | Higher concentration in dispersed phase (more effective) | fishersci.esfishersci.ca |

| FUS SYGQ LC | LLPS Disruption (Turbidity) | Higher turbidity (less effective) | Lower turbidity (more effective) | fishersci.esfishersci.ca |

| FUS LC Hydrogels | Hydrogel Melting | No melting observed (at tested concentration/time) | Melting observed | ontosight.ai |

| FUS Liquid-like Droplets | Droplet Melting | Least substantial melting among tested alkanediols | Most substantial melting among tested alkanediols | ontosight.ai |

| TDP-43 LC Droplets | Droplet Melting (EC50) | 8% | 4% | thegoodscentscompany.com |

| Nuclear Speckles | Dissolution in living cells | Significantly diminished capacity to dissolve | Effective dissolution | thegoodscentscompany.comatamankimya.com |

| Intracellular Puncta | Dissolution in living cells | Significantly diminished capacity to dissolve | Effective dissolution | thegoodscentscompany.comatamankimya.com |

| PRC1-mediated 3D Clustering | Perturbation in mouse embryonic stem cells | Does not perturb at sub-megabase and megabase scales | Can reversibly disrupt | thegoodscentscompany.comatamankimya.com |

| Opto-droplets (HeLa cells) | Prevention of assembly/Promotion of dissolution | As effective as 1,6-HD | As effective as 2,5-HD | wikipedia.org |

Investigating Molecular Mechanisms of Phase Separation Perturbation

Investigations into the molecular mechanisms by which alkanediols like 2,5-Hexanediol perturb phase separation suggest that their activity is related to their interaction with proteins, potentially by disrupting weak hydrophobic interactions. fishersci.esthegoodscentscompany.com The differences in the effectiveness of various alkanediols, particularly between 1,6-Hexanediol and 2,5-Hexanediol, are thought to arise from their distinct molecular geometries and how these geometries influence their contacts with protein residues. sarchemlabs.comfishersci.cathermofisher.com

Molecular simulations and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to gain insights into these interactions. sarchemlabs.comfishersci.cathermofisher.combmrb.io Studies indicate that 1,6-Hexanediol forms more contacts with protein residues compared to 2,5-Hexanediol, which has a branched heavy atom chain that may hinder such interactions. thermofisher.com The linear structure of 1,6-Hexanediol appears to facilitate more extensive interactions. thermofisher.com

NMR measurements on the TDP-43 LC domain showed that while both 1,6-Hexanediol and 2,5-Hexanediol caused chemical shift perturbations, 1,6-Hexanediol induced substantially greater perturbations in a region known to form labile cross-beta interactions, suggesting a stronger or different mode of interaction in this critical area for phase separation. bmrb.io These findings support the hypothesis that direct interactions between protein residues and hexanediols contribute to phase separation disruption, with the potency influenced by the alkanediol's geometry and hydrophobicity. sarchemlabs.comthermofisher.com

Intermediates for Fine Chemicals and Solvents

2,5-Hexanediol is utilized in various industrial applications, serving primarily as a solvent, plasticizer, and intermediate in the synthesis of other chemical compounds. fishersci.ca Its properties make it a versatile building block for the production of polymers and surfactants. fishersci.ca

It is important to distinguish the uses of 2,5-Hexanediol from those of its derivative, 2,5-Dimethyl-2,5-hexanediol (B89615), which is also used as a chemical intermediate in the production of fine chemicals, including certain pesticides (pyrethroids), fragrances, artificial musk, organic peroxides, polyethylene (B3416737) plastic crosslinking agents, and polyether rubber. fishersci.atthegoodscentscompany.comfishersci.dkwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org While both compounds are diols, their specific applications as intermediates can differ.

Analytical Methodologies for 2,5 Hexanediol and Its Metabolites

Spectroscopic Techniques

Spectroscopic methods play a vital role in the identification and structural characterization of 2,5-hexanediol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules based on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). NMR spectra for 2,5-hexanediol are available and utilized for its identification and structural confirmation. nih.govchemicalbook.comguidechem.com Similarly, ¹H NMR spectra for 2,5-dimethyl-2,5-hexanediol (B89615) are also documented. chemicalbook.com Beyond characterizing the pure compound, NMR spectroscopy is applied in research involving 2,5-hexanediol, such as the structural analysis of polymers synthesized using 2,5-hexanediol as a monomer. iosrjournals.org Comparative NMR studies, such as ¹H-¹³C HSQC, have been used to investigate the molecular interactions of 2,5-hexanediol, revealing differences in chemical shifts that provide insights into its hydrophobic characteristics and behavior in different environments, like protein solutions. biorxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. FTIR spectra for 2,5-hexanediol and 2,5-dimethyl-2,5-hexanediol are available and serve as a means of identification and confirmation. nih.govchemicalbook.comnist.govthermofisher.comthermofisher.com This technique is also employed in the characterization of materials derived from 2,5-hexanediol, such as copolyesters, where it helps confirm the presence of characteristic functional groups like ester carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. iosrjournals.org In situ diffuse reflectance FTIR has been applied in studies investigating reactions involving 2,5-hexanedione (B30556), a related metabolite. researchgate.net

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of light in the UV region and is often used for quantitative analysis of compounds containing chromophores. While 2,5-hexanediol itself does not strongly absorb in the UV region, UV detection is frequently used in chromatographic methods for the analysis of its metabolite, 2,5-hexanedione, particularly after derivatization. researchgate.netnih.govnih.govresearchgate.net Derivatization with a UV-absorbing reagent, such as 2,4-dinitrophenylhydrazine, allows for sensitive detection of 2,5-hexanedione by HPLC with UV detection at specific wavelengths like 334 nm or 285 nm. nih.govresearchgate.net UV spectroscopy has also been utilized in the characterization of polymers synthesized using 2,5-hexanediol, showing absorption maxima related to the structural units within the polymer chain. iosrjournals.orgucl.ac.uk

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying 2,5-hexanediol and its metabolites within complex mixtures, particularly in biological and environmental samples.

Gas Chromatography (GC) for Purity and Quantification

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. GC, often coupled with detectors such as Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS), is a primary method for the quantification of 2,5-hexanedione, a major metabolite of n-hexane, in biological matrices like urine. researchgate.netplos.orgcdc.govnih.govinnovareacademics.injasem.com.trresearchgate.netresearchgate.net GC is also applied to assess the purity of 2,5-hexanediol. thermofisher.comtcichemicals.com

Various sample preparation techniques are coupled with GC for the analysis of 2,5-hexanedione in urine, including headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction. researchgate.netplos.orgcdc.govresearchgate.net Acid hydrolysis is frequently employed before GC analysis to convert conjugated metabolites and precursors into 2,5-hexanedione, enabling the determination of total 2,5-hexanedione levels. researchgate.netplos.orgcdc.govnih.govjasem.com.trsigmaaldrich.com However, it is recognized that this hydrolysis step can lead to the formation of artifacts. sigmaaldrich.com Derivatization of 2,5-hexanedione is sometimes performed to enhance detection sensitivity, particularly when using ECD or certain GC-MS methods. researchgate.netresearchgate.net

GC-MS is used for both the identification and quantification of n-hexane metabolites, including 2,5-hexanediol, which is often detected after acid hydrolysis of biological samples. researchgate.netsigmaaldrich.comnih.govresearchgate.net GC methods have been developed specifically for the separation of various diols, including 2,5-hexanediol. lcms.cz

Method validation studies for the GC analysis of 2,5-hexanedione in urine have reported parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrating the suitability of these methods for routine analysis and occupational monitoring. innovareacademics.inresearchgate.netresearchgate.net

Here is a summary of typical validation parameters for GC analysis of 2,5-hexanedione in urine:

| Parameter | Reported Range/Value | Source |

| Linearity (r) | 0.99963 to >0.9995 | innovareacademics.inresearchgate.net |

| Accuracy (% Recovery) | 92% to 114.13% | researchgate.netinnovareacademics.inresearchgate.net |

| Precision (% RSD) | 1.65% to 8.17% (intra- and inter-day) | nih.govinnovareacademics.inresearchgate.net |

| LOD | 0.025 mg/L to 0.054 µg/ml (approx. 0.03 mg/L) | researchgate.netnih.govinnovareacademics.in |

| LOQ | 0.18 µg/ml to 0.19 µg/mL (approx. 0.18-0.19 mg/L) | nih.govinnovareacademics.in |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC-MS, particularly utilizing ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is employed for the identification and characterization of n-hexane metabolites, including conjugated forms like 2,5-hexanediol glucuronide, directly in untreated biological samples such as urine. nih.govsigmaaldrich.comnih.gov This approach allows for the analysis of the complete spectrum of metabolites without the potential for artifact formation associated with acid hydrolysis. sigmaaldrich.comnih.gov

LC-MS/MS (tandem mass spectrometry) provides enhanced capabilities for metabolite identification by generating highly resolved and accurate fragment ions. mdpi.com LC-MS has been used to identify and confirm the presence of 2,5-hexanediol and other metabolites in hydrolyzed urine samples. nih.gov An integrated approach combining GC/MS and LC/MS has been proposed for the semi-quantitative analysis of n-hexane glucuronides, whose standards may not be readily available. nih.gov This combined approach also helps in distinguishing true metabolites from compounds generated during sample preparation. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. This characteristic is fundamental to a polymer's properties and its suitability for specific applications. lcms.czchromatographytoday.com In GPC, molecules are separated based on their hydrodynamic volume as they pass through a porous stationary phase. Larger molecules elute earlier as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer residence time, eluting later. lcms.cz

2,5-Hexanediol serves as a building block in the synthesis of various polymers, including polyesters and polyurethanes, where its diol groups contribute to material flexibility and durability. solubilityofthings.com GPC is thus a valuable tool for characterizing polymers synthesized using 2,5-Hexanediol. Studies have employed GPC to analyze the molecular weight and dispersity of polyesters derived from 2,5-Hexanediol and other monomers. rsc.orgucl.ac.ukacs.org For instance, GPC analysis of co-polyesters synthesized using 2,5-Hexanediol has shown molecular weights (Mn) in the range of 3300–4900 g mol−1. rsc.org In some cases, where polymers were insoluble in common GPC solvents like tetrahydrofuran (B95107) (THF), alternative methods such as end-group analysis by 1H NMR were utilized to determine molecular weights. acs.org

GPC can be coupled with other detectors for more comprehensive polymer characterization. For example, coupling GPC with Fourier transform mass spectrometry (FTMS) allows for the determination of molecular weight distribution and provides detailed information about polymer end-groups and the presence of cyclic structures. nih.gov

Advanced Structural Characterization (e.g., SEM, X-ray Diffraction)

SEM is a powerful technique for visualizing the surface morphology and topography of materials at high resolution, ranging from micro to nanoscale. wjarr.comtescan.comresearchgate.net It provides detailed images of material structures, revealing features such as grain boundaries, defects, and phase distributions. wjarr.com SEM has been used to characterize the morphology of copolyesters synthesized using 2,5-Hexanediol, providing insights into the structure of the polymer film surface. iosrjournals.org

X-ray Diffraction (XRD) is a complementary technique that provides information about the crystallographic structure of materials. wjarr.com By analyzing the angles and intensities of diffracted X-rays, researchers can determine crystal structure, identify crystalline phases, and assess parameters such as lattice parameters, crystal symmetry, and grain size. wjarr.commdpi.com XRD is particularly useful for studying crystalline polymers and materials. It has been employed to characterize the crystalline structure of furan-based polymeric films and to evaluate layered catalysts used in reactions involving hexane-2,5-diol. researchgate.netchemrxiv.org For example, XRD analysis of a copolyester (P4DIH) showed a peak at 2θ = 27.9152 degrees with a relative intensity of 100.00%. iosrjournals.org

The combination of SEM and XRD provides a more complete understanding of material structure, from surface features to internal crystalline arrangement.

Bioanalytical Methods for Metabolic Monitoring

Bioanalytical methods are essential for monitoring the metabolic fate of 2,5-Hexanediol and its related compounds in biological systems. 2,5-Hexanediol is a metabolite of n-hexane and 2-hexanone (B1666271). annualreviews.orgplos.org Its own metabolites include 5-hydroxy-2-hexanone (B1204603) and 2,5-hexanedione. annualreviews.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common techniques used for the analysis of 2,5-Hexanediol and its metabolites in biological samples such as urine and serum. annualreviews.orgnih.gov Specifically, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the determination of 2,5-hexanedione, a key metabolite. researchgate.netresearchgate.netinnovareacademics.inresearchgate.net

Sample preparation is a critical step in bioanalysis. For the determination of 2,5-hexanedione in urine, methods often involve acid hydrolysis to convert conjugated metabolites, such as 4,5-dihydroxy-2-hexanone, into 2,5-hexanedione, allowing for the measurement of "total" 2,5-hexanedione. plos.orgresearchgate.netcdc.gov Alternatively, "free" 2,5-hexanedione can be determined without hydrolysis. plos.orgresearchgate.netcdc.gov Studies have shown that the concentration of 2,5-hexanedione in urine can be significantly higher after acid hydrolysis compared to non-hydrolyzed samples. researchgate.net The choice between analyzing free versus total metabolite can influence the interpretation of exposure levels and potential health risks. researchgate.netcdc.gov

Validated GC methods for the analysis of 2,5-hexanedione in urine have demonstrated good linearity, accuracy, and precision. researchgate.netinnovareacademics.in For example, a GC method for 2,5-hexanedione in urine showed a linearity of 0.99963, accuracy ranging from 99.16% to 114.13%, and precision (% coefficient of variation) between 1.65% and 5.16%. researchgate.netinnovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported as 0.054 µg/ml and 0.18 µg/ml, respectively. researchgate.netinnovareacademics.in

Other bioanalytical approaches include spectrophotometric methods for the estimation of 2,5-Hexanedione concentration, often involving reaction with a chromogenic reagent like Ehrlich's reagent and measurement of absorbance at a specific wavelength (e.g., 525 nm). researchgate.netsphinxsai.com Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) has also been explored for the analysis of related hexanediol (B3050542) compounds in biological samples. vscht.cz

Research findings indicate that 2,5-hexanediol is cleared from the body over several hours, with reported clearance times around 8 hours, while its metabolite 2,5-hexanedione may persist longer, with a half-life of approximately 100 minutes for 2,5-hexanedione and 156 minutes for 5-hydroxy-2-hexanone in guinea pigs. annualreviews.orgepa.gov

Table 1: Validation Parameters for a GC Method for 2,5-Hexanedione in Urine

| Parameter | Value |

| Linearity | 0.99963 |

| Accuracy Range (%) | 99.16 - 114.13 |

| Precision (% CV) | 1.65 - 5.16 |

| Specificity (% CV) | 0.027 |

| Limit of Detection (LOD) | 0.054 µg/ml |

| Limit of Quantification (LOQ) | 0.18 µg/ml |

Table 2: X-ray Diffraction Data for Copolyester P4DIH

| Pos. [°2Th.] | Height [cts] | FWHM Left [°2Th.] | d-spacing [Å] | Rel. Int. [%] |

| 27.9152 | 23.89 | 0.7200 | 3.19356 | 100.00 |

Table 3: Glass Transition Temperatures (Tg) of Selected Polyesters with Diol Units

| Diacid Unit | Diol Unit | Tg (°C) | Source |

| Terephthalic acid (TA) | 2,5-hexanediol | 65 | This work rsc.org |

| 2,5-furandicarboxylic acid (FDCA) | 2,5-hexanediol | 56 | This work rsc.org |

| Adipic acid | 2,5-hexanediol | -69 | [S10] rsc.org |

Environmental Fate and Degradation Research

Biodegradation Studies of 2,5-Hexanediol Containing Polymers

Biodegradation studies on polymers incorporating 2,5-Hexanediol have shown varying rates of degradation depending on the polymer structure and environmental conditions. For instance, in studies comparing copolyesters based on different diols, copolymers based on 2,5-Hexanediol showed a lower weight loss (19%) compared to those based on 1,4-butanediol (B3395766) (80%) over a 48-hour enzymatic degradation period. rsc.org This suggests that the presence of methyl branching, as found in 2,5-Hexanediol, can potentially reduce the rate of enzymatic biodegradation by sterically hindering enzyme access to hydrolysable linkages in the polymer backbone. rsc.org

However, the incorporation of hydrolysable bonds within the polymer backbone and the design of polymers to include amorphous regions can promote biodegradation. rsc.org The complete degradation process of polymers involves biofragmentation into smaller molecules (oligomers, dimers, or monomers) by enzymes or free radicals from microorganisms, followed by assimilation and mineralization into metabolites like CO₂, H₂O, and CH₄. rsc.org

Research on poly(isosorbide-co-diol oxalate) (PISOX) copolyesters, which can include hexanediol (B3050542), has indicated that the biodegradability in soil and marine environments can be relatively fast, with some formulations mineralizing faster than cellulose (B213188). researchgate.netacs.org This high biodegradability has been linked to the relatively fast non-enzymatic hydrolysis of the polyoxalate structure. researchgate.netacs.org

Hydrolytic Stability and Non-Enzymatic Hydrolysis

The hydrolytic stability of polymers is a crucial factor in their environmental degradation. Polyesters with hydrolysable backbones, such as those containing ester linkages, are susceptible to biodegradation under specific conditions. nih.gov The rate of degradation can be influenced by the chemical composition and structure of the polymer. nih.gov

Research on polyoxalates, which can be synthesized using diols like hexanediol, highlights the importance of non-enzymatic hydrolysis as a mechanism for degradation. researchgate.netacs.org This non-enzymatic hydrolysis can lead to the formation of monomers that are then readily mineralized by microorganisms. researchgate.net

Research on Mineralization in Environmental Compartments (e.g., soil, marine environment)

Mineralization is the process by which organic compounds are completely degraded by microorganisms into inorganic substances like carbon dioxide, water, and mineral salts. rsc.org Studies investigating the mineralization of biodegradable plastics and their monomeric components in environmental compartments like soil and marine environments are essential for understanding their ultimate fate.

Research on the mineralization of monomeric components of biodegradable plastics in soil has shown varying mineralization percentages for different monomers. While a study on 1,6-hexanediol (B165255) (a different isomer of hexanediol) showed mineralization in soil, the rate can be influenced by factors such as concentration, which could potentially be inhibitory at high levels. researchgate.netresearchgate.net

Poly(isosorbide-co-1,6-hexanediol) oxalate (B1200264) (PISOX-HDO), a copolyester, demonstrated relatively fast biodegradation and mineralization in both soil and marine environments at ambient temperature, exceeding the mineralization rate of cellulose over a 50-day period. researchgate.netacs.orgrsc.org This rapid mineralization was attributed to the non-enzymatic hydrolysis of the polyoxalate structure, leading to readily digestible monomers. researchgate.netacs.org

The mineralization process typically involves a lag phase, reflecting initial hydrolysis and microbial adaptation, followed by an increase in CO₂ release as oligomers and monomers are mineralized. acs.org The time to completion of biodegradation, where mineralization plateaus, can range from several weeks to months depending on the polymer and environmental conditions. acs.org

Life Cycle Assessment Considerations for 2,5-Hexanediol Production and Use

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. For 2,5-Hexanediol, LCA considerations would encompass its production, use in various applications (such as in polymers), and its end-of-life fate.

While specific comprehensive LCA data solely focused on 2,5-Hexanediol production and its diverse uses were not extensively detailed in the search results, the principles of LCA indicate that the environmental impact is a sum of impacts from raw material acquisition, manufacturing, transportation, use, and end-of-life management. The biodegradability and mineralization potential of 2,5-Hexanediol and its derived polymers are important factors in assessing their end-of-life environmental impact.

Here is a summary of some research findings related to biodegradation and mineralization:

Computational and Theoretical Studies of 2,5 Hexanediol

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules and their interactions with the surrounding environment, particularly solvent effects. These simulations track the movement of atoms and molecules over time, providing information on solvation, diffusion, and conformational changes.

For 2,5-Hexanediol, MD simulations can be used to understand how it interacts with different solvents, such as water. Studies have employed atomistic MD simulations to investigate the behavior of molecules like 2,5-Hexanediol in explicit solvent, comparing simulations with and without the diol present. nih.gov These simulations can provide details about protein-alkanediol contacts and how the presence of diols like 2,5-Hexanediol can influence molecular interactions, such as those involved in protein phase separation. nih.gov For instance, research has shown that 1,6-Hexanediol (B165255) forms more contacts with proteins than 2,5-Hexanediol in simulations. nih.gov

MD simulations are also utilized to study solvation free energies and the effect of solvents on molecular properties. ua.ptfrontiersin.orgresearchgate.net While specific data tables detailing 2,5-Hexanediol solvation free energies were not found in the search results, MD simulations are a standard technique for obtaining such data for various organic compounds in different solvents. ua.ptfrontiersin.orgresearchgate.net These simulations can help in understanding the partitioning behavior of 2,5-Hexanediol between different phases. researchgate.net

Structure-Reactivity Relationship Predictions

Structure-Reactivity Relationship (SRR) studies, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling, aim to establish relationships between the chemical structure of a compound and its reactivity or properties. These models can be used to predict the behavior of molecules based on their structural features without the need for extensive experimental testing.

QSAR studies involve calculating various molecular descriptors that capture different aspects of a molecule's structure and properties, such as electronic, steric, and lipophilicity parameters. semanticscholar.orgresearchgate.net These descriptors are then correlated with experimental data on reactivity or properties to build predictive models. semanticscholar.orgresearchgate.net

While the provided search results did not yield specific QSAR studies focused on predicting the reactivity of 2,5-Hexanediol itself in chemical transformations, QSAR methodologies are widely applied to predict various properties of organic compounds, including their interactions and potential biological activities. semanticscholar.orgresearchgate.netresearchgate.netnih.gov For example, QSAR models have been developed to predict the toxicities of alcohols and phenols based on molecular descriptors. researchgate.net The principles of QSAR can be extended to predict the reactivity of 2,5-Hexanediol in different reaction environments by identifying relevant molecular descriptors that influence its reaction pathways.

Predictive Modeling for Environmental Behavior

Predictive modeling is crucial for assessing the environmental fate and behavior of chemical substances, including their potential for biodegradation, persistence, and distribution in various environmental compartments like water, soil, and air. Computational models can simulate these processes based on the chemical structure and physicochemical properties of the compound.

For 2,5-Hexanediol, predictive models can estimate its biodegradation rates in water and soil, its adsorption to soil and sediment, and its potential for bioaccumulation. Information on biodegradation in water and sediment simulation tests and biodegradation in soil is relevant for such modeling. europa.eunih.gov Predictive models can also estimate parameters like Henry's Law constant, which governs the partitioning of a compound between water and air. europa.eu